4-Bromo-1-methyl-2-nitronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Naphthalene Derivatives

Field: Organic Chemistry

Methods and Procedures: A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane is presented.

Results and Outcomes: GC-MS analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%).

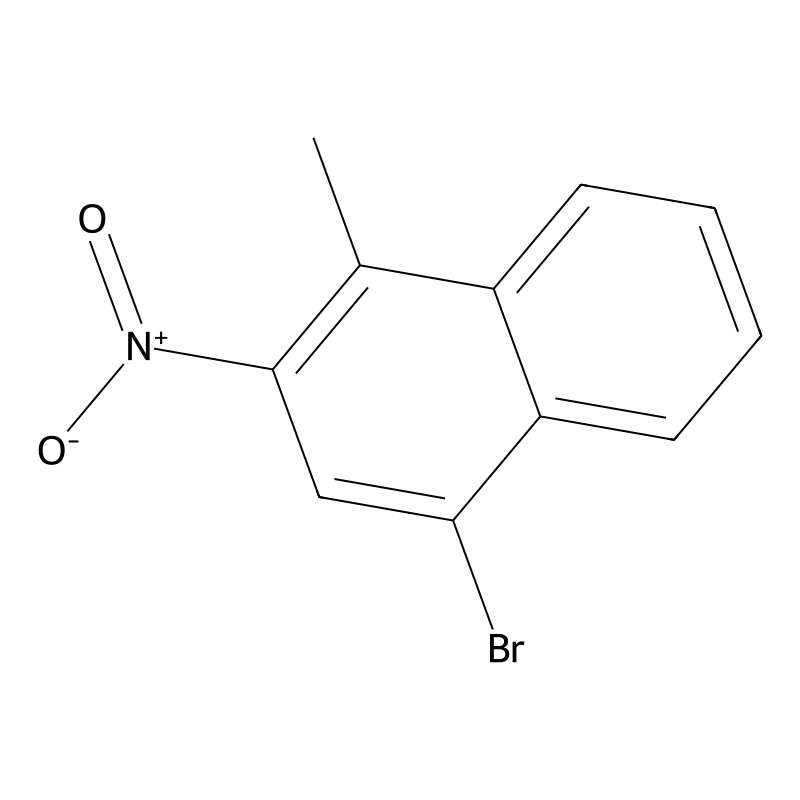

4-Bromo-1-methyl-2-nitronaphthalene, with the molecular formula C₁₁H₈BrNO₂ and CAS number 63017-86-7, is a chemical compound belonging to the class of nitronaphthalenes. This compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 2-position of the naphthalene ring system. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and pharmaceutical research .

Currently, there is no scientific research readily available describing a specific mechanism of action for 4-Br-1-Me-2-NO2-naphthalene.

As information on 4-Br-1-Me-2-NO2-naphthalene is limited, it's best to assume it shares some of the potential hazards of substituted nitronaphthalenes, which can include []:

- Skin and eye irritation: Contact with the compound might irritate the skin and eyes.

- Toxicity: Some substituted nitronaphthalenes can be toxic upon ingestion or inhalation.

- Combustibility: The compound is likely combustible and should be handled with care around heat or flames.

- Electrophilic Substitution: The presence of the nitro group can activate the aromatic ring towards further electrophilic substitutions, allowing for the introduction of additional substituents.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which may alter the compound's biological activity and properties.

These reactions make 4-bromo-1-methyl-2-nitronaphthalene a versatile intermediate in organic synthesis .

Several synthesis methods have been documented for producing 4-bromo-1-methyl-2-nitronaphthalene:

- Nitration of Bromonaphthalene: Starting from bromonaphthalene, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

- Bromination of 1-Methyl-2-nitronaphthalene: Alternatively, 1-methyl-2-nitronaphthalene can be brominated using bromine or brominating agents under controlled conditions to yield 4-bromo-1-methyl-2-nitronaphthalene.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps starting from simpler aromatic compounds, allowing for greater control over substitution patterns and functional groups .

4-Bromo-1-methyl-2-nitronaphthalene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Research: Due to its potential biological activities, it is studied as a lead compound in drug development.

- Material Science: Its unique properties may also be explored for developing new materials or coatings .

Interaction studies of 4-bromo-1-methyl-2-nitronaphthalene focus on its reactivity with biological molecules and other chemical species. Preliminary studies suggest that it may interact with proteins or enzymes due to its electrophilic nature, potentially leading to modifications that affect biological pathways. Further research is needed to elucidate these interactions and their implications for toxicity and efficacy in therapeutic contexts .

Several compounds share structural similarities with 4-bromo-1-methyl-2-nitronaphthalene. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-2-nitronaphthalene | Methyl and nitro groups on naphthalene | Lacks bromine; may exhibit different reactivity |

| 4-Chloro-1-methyl-2-nitronaphthalene | Chlorine instead of bromine | Potentially different biological activity |

| 4-Bromo-1-methylnaphthalene | Methyl group only | Simpler structure; lacks nitro group |

The uniqueness of 4-bromo-1-methyl-2-nitronaphthalene lies in its combination of halogen (bromine) and nitro functionalities on the naphthalene ring, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Bromination Techniques in Naphthalene Derivatives

Bromination of naphthalene derivatives demands careful selection of reagents and conditions to achieve regioselective outcomes. For 4-bromo-1-methyl-2-nitronaphthalene, the methyl group at position 1 and the nitro group at position 2 significantly influence the electron density of the aromatic ring, directing electrophilic substitution to specific sites.

Reagent Selection and Mechanistic Insights

N-Bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) is a widely used bromination agent due to its mild reactivity and compatibility with sensitive functional groups. In the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, NBS selectively brominated the imidazole ring at the 4-position with 80% yield, avoiding regioisomer formation through precise control of reaction stoichiometry. Similarly, for naphthalene derivatives, NBS in DMF facilitates bromination at electron-rich positions ortho or para to directing groups like methyl.

Alternative bromination agents include molecular bromine (Br₂) with Lewis acids such as iron(III) bromide (FeBr₃). However, Br₂ is less selective in polycyclic systems, often leading to di- or tri-brominated byproducts. A comparative analysis of bromination methods is provided in Table 1.

Table 1: Bromination Reagents and Regioselectivity in Naphthalene Derivatives

| Reagent System | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NBS/DMF | DMF | 25°C | 80 | Ortho/para to methyl |

| Br₂/FeBr₃ | CH₂Cl₂ | 0°C | 65 | Meta to nitro |

| HBr/H₂O₂ | Acetic Acid | 50°C | 45 | Low selectivity |

Optimization Strategies

- Solvent Effects: Polar aprotic solvents like DMF enhance the solubility of NBS and stabilize reactive intermediates, improving yields.

- Temperature Control: Low temperatures (–25°C) minimize side reactions, as demonstrated in the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride.

Nitration Strategies for Regioselective Functionalization

Nitration of pre-brominated naphthalene derivatives requires balancing reactivity and selectivity. The nitro group’s strong electron-withdrawing nature deactivates the ring, making subsequent bromination challenging. Thus, nitration is often performed after bromination in multi-step syntheses.

Traditional Nitration Methods

Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which reacts with the aromatic ring. For 1-methylnaphthalene, nitration occurs preferentially at the 2-position (ortho to methyl) due to the methyl group’s electron-donating effect. However, over-nitration and oxidation byproducts are common.

Innovative Approaches

Diazotization of amino precursors followed by treatment with copper sulfate offers a regioselective pathway. For example, 1-amino-5-nitronaphthalene undergoes diazotization to form a diazonium salt, which decomposes in the presence of CuSO₄ to yield 1-nitronaphthalene. This method avoids the harsh conditions of mixed acid nitration and provides better control over substitution patterns.

Gas-Phase Nitration

Exposure to N₂O₅ and NO₃ radicals under controlled conditions enables nitration at positions dictated by the substrate’s electron density. In ambient particle studies, N₂O₅ selectively nitrated fluoranthene at the 1-position, avoiding isomers formed via NO₃ radical-initiated pathways. For 4-bromo-1-methylnaphthalene, this method could direct nitration to the 2-position with minimal byproducts.

Table 2: Nitration Methods for Naphthalene Derivatives

Domino Reaction Pathways for Polycyclic Framework Construction

Domino reactions streamline the synthesis of polycyclic frameworks by combining multiple transformations in a single operational sequence. For 4-bromo-1-methyl-2-nitronaphthalene, a plausible domino approach involves sequential bromination and nitration without isolating intermediates.

Hypothetical Pathway

- Methylation: Introduce the methyl group at position 1 via Friedel-Crafts alkylation of naphthalene using methyl chloride and AlCl₃.

- Bromination: Treat 1-methylnaphthalene with NBS in DMF to install bromine at position 4.

- Nitration: Subject 4-bromo-1-methylnaphthalene to diazotization conditions or gas-phase N₂O₅ to add the nitro group at position 2.

Advantages of Domino Sequences

- Reduced purification steps.

- Higher overall yields due to minimized intermediate degradation.

- Compatibility with sensitive functional groups (e.g., nitro groups prone to reduction).

Challenges

- Competing reaction pathways may require precise stoichiometric control.

- Solvent compatibility between bromination and nitration steps must be addressed.

Role of Electron-Withdrawing Groups in Regioselectivity

Electron-withdrawing groups such as the nitro substituent at the 2-position in 4-bromo-1-methyl-2-nitronaphthalene play a crucial role in directing regioselectivity during electrophilic aromatic substitution reactions. These groups decrease electron density on the aromatic ring, generally deactivating it towards electrophilic attack but also influencing the position where substitution occurs.

In electrophilic aromatic substitution, electron-withdrawing groups typically direct incoming electrophiles to the meta position relative to themselves due to the destabilization of ortho and para intermediates. However, halogen substituents, despite being electron-withdrawing, are unique in that they are ortho- and para-directing due to their ability to donate electron density via resonance, albeit weakly.

In the case of 4-bromo-1-methyl-2-nitronaphthalene, the nitro group strongly withdraws electron density, favoring substitution at positions meta to itself, while the bromine substituent directs substitution ortho and para to its position. The interplay of these effects results in regioselectivity that can be rationalized by integrating quantum mechanical calculations and nuclear magnetic resonance data, which show variations in electron density at different ring carbons. For example, lower chemical shift values in ^13C NMR indicate higher electron density and correlate with preferred substitution sites [3].

Counterion Effects in σ-Complex Stabilization

Counterions play a significant role in stabilizing the σ-complex (arenium ion) intermediates formed during electrophilic aromatic substitution reactions of halogenated nitronaphthalenes. The σ-complex is a positively charged intermediate formed when the electrophile adds to the aromatic ring before deprotonation restores aromaticity.

In systems like 4-bromo-1-methyl-2-nitronaphthalene, the presence and nature of counterions influence the energy and lifetime of the σ-complex. Acidic or Lewis acid counterions can stabilize the positive charge on the intermediate through electrostatic interactions, lowering the activation energy for the reaction and enhancing regioselectivity. These effects can be critical for directing substitution and improving reaction yields.

Furthermore, computational studies and experimental data suggest that the formation of discrete intermediates, including π-complexes and radical cation pairs, precedes the σ-complex stage. The counterions help modulate these intermediates' stability and reactivity, thus influencing the overall substitution mechanism and product distribution [1] [5].

Data Table: Summary of Key Mechanistic Features in 4-Bromo-1-methyl-2-nitronaphthalene Reactions

| Mechanistic Aspect | Description | Impact on Reaction |

|---|---|---|

| S_NAr Mechanism | Nucleophilic attack at brominated carbon forming Meisenheimer complex stabilized by nitro group | Facilitates substitution via addition-elimination |

| Electron-Withdrawing Groups | Nitro group withdraws electrons, directing substitution meta to itself; bromine directs ortho/para | Determines regioselectivity of substitution |

| Counterion Effects | Acidic or Lewis acid counterions stabilize σ-complex intermediates | Lowers activation energy, enhances regioselectivity |

| Intermediate Species | Formation of π-complexes and radical cation pairs before arenium ion formation | Influences reaction pathway and kinetics |

Ultrafast Intersystem Crossing Mechanisms

4-Bromo-1-methyl-2-nitronaphthalene exhibits remarkably efficient intersystem crossing processes that occur on ultrafast timescales, a characteristic shared with other nitronaphthalene derivatives. The intersystem crossing mechanisms in this compound are fundamentally governed by the presence of the nitro group, which introduces oxygen-centered non-bonding orbitals that facilitate rapid transitions between singlet and triplet manifolds [1] [2].

The ultrafast intersystem crossing in nitronaphthalene derivatives occurs through distinct pathways involving different electronic states at specific nuclear configurations [1] [2]. Research has demonstrated that there are two primary intersystem crossing reaction pathways operative in these systems [1] [2]. The first pathway, termed the "major" pathway, involves a transition from a locally excited singlet state with nπ* character to a locally excited triplet state with π'π* character [3]. This transition is characterized by very small electronic and nuclear alterations required during the singlet-triplet transition, contributing to its high efficiency [1] [2].

The second pathway, designated as the "minor" pathway, connects the initially excited singlet charge-transfer state with ππ* character to a locally excited triplet state with nπ* character [3]. The relative contributions of these pathways have been quantified, with the major pathway accounting for approximately 91% of the total intersystem crossing yield, while the minor pathway contributes the remaining 9% [3].

| Intersystem Crossing Pathway | Electronic States Involved | Spin-Orbit Coupling (cm⁻¹) | Relative Contribution (%) |

|---|---|---|---|

| Major (LE) Pathway | S(nπ) → T(π'π) | 40 | 91 |

| Minor (CT) Pathway | S(ππ) → T(nπ) | 8 | 9 |

The efficiency of intersystem crossing in nitronaphthalene derivatives is attributed to the substantial spin-orbit coupling between the relevant electronic states [1] [2]. The spin-orbit coupling values for the major pathway reach approximately 40 cm⁻¹, which is considerably larger than typical organic molecules composed solely of light atoms [3]. This enhanced coupling arises from the nitro group's influence on the electronic structure, particularly through the mixing of nπ* and ππ* character in the excited states [1] [2].

Time-resolved spectroscopic studies have revealed that the intersystem crossing process in nitronaphthalene derivatives occurs within the first 500 femtoseconds following photoexcitation [1] [3]. The initial population of the second singlet excited state transfers primarily to the first singlet state, from which intersystem crossing to triplet states occurs before relaxation within the triplet manifold to the lowest triplet state [1] [3]. This mechanism follows a simplified kinetic model where the intersystem crossing time constant is estimated to be on the order of picoseconds rather than the previously assumed sub-100 femtosecond timescale [3].

The intersystem crossing dynamics in 4-Bromo-1-methyl-2-nitronaphthalene are expected to follow similar patterns to other nitronaphthalene derivatives, with the bromine substituent potentially influencing the spin-orbit coupling due to its heavy atom effect [4]. The presence of the methyl group may also affect the conformational dynamics and electronic structure, thereby modulating the intersystem crossing efficiency [4].

Conformational Control of Triplet State Population

The conformational dynamics of 4-Bromo-1-methyl-2-nitronaphthalene play a crucial role in determining the triplet state population and the efficiency of photophysical processes. The conformational control mechanisms are primarily governed by the torsional motion and orientation of the nitro group relative to the naphthalene ring system [5] [6].

Computational studies on nitronaphthalene derivatives have revealed that the nitro group can adopt different conformational arrangements in the excited state, which significantly influence the character of the electronic states and the subsequent intersystem crossing pathways [7]. In the ground state, the nitro group typically exhibits a twisted conformation, with dihedral angles ranging from 40° to 50° out of the aromatic plane [8]. However, upon excitation to the singlet excited state, conformational relaxation occurs, leading to changes in the nitro group orientation [7] [6].

The conformational changes have direct implications for the electronic character of the excited states and the efficiency of triplet state formation [7]. When the nitro group adopts a planar conformation relative to the naphthalene ring, the resulting electronic states exhibit predominantly ππ* character, leading to relatively small spin-orbit coupling and slower intersystem crossing rates [7]. Conversely, when the nitro group is distorted from planarity, nπ* character is introduced into the low-lying triplet states, resulting in enhanced spin-orbit coupling and faster intersystem crossing [7].

| Nitro Group Conformation | Electronic State Character | Spin-Orbit Coupling | Intersystem Crossing Rate |

|---|---|---|---|

| Planar | ππ* | Small | Slow |

| Distorted/Pyramidal | Mixed nπ/ππ | Large | Fast |

The conformational control of triplet state population is also influenced by solvent effects and the presence of substituents on the naphthalene ring [7]. Electron-donating substituents can stabilize certain conformations and alter the relative energies of different electronic states, thereby affecting the intersystem crossing efficiency [7]. In the case of 4-Bromo-1-methyl-2-nitronaphthalene, the bromine atom's electron-withdrawing nature and the methyl group's electron-donating character create a complex electronic environment that modulates the conformational preferences [4].

The triplet state population dynamics are further controlled by the interplay between conformational relaxation and electronic state evolution [5] [6]. Following initial photoexcitation, the molecule undergoes rapid conformational changes that compete with intersystem crossing processes [6]. The timescales for these processes are comparable, with conformational relaxation occurring on sub-picosecond to picosecond timescales, similar to the intersystem crossing dynamics [5] [6].

Experimental evidence suggests that the conformational control mechanisms result in a bifurcation of the excited state population into different pathways [5]. Approximately 80-90% of the initially excited population follows the major intersystem crossing pathway leading to efficient triplet state formation, while the remaining 10-20% undergoes conformational relaxation to populate intramolecular charge-transfer states that may lead to alternative deactivation pathways [5].

Solvent-Dependent Nonadiabatic Relaxation Pathways

The nonadiabatic relaxation pathways of 4-Bromo-1-methyl-2-nitronaphthalene exhibit significant dependence on the solvent environment, with polarity, hydrogen-bonding ability, and viscosity all playing crucial roles in determining the photodynamics [6] [9] [10].

Solvent polarity has a profound effect on the relative energies of different electronic states and the efficiency of various relaxation pathways [6] [9]. In nonpolar solvents such as cyclohexane, the excited state dynamics are dominated by intersystem crossing to the triplet manifold, with minimal contribution from internal conversion pathways [6] [9]. The singlet excited state lifetime in nonpolar environments is typically extended compared to polar solvents, allowing for more efficient triplet state formation [11].

In polar solvents like acetonitrile, the situation becomes more complex due to the stabilization of charge-transfer states [6] [9]. The increased solvent polarity leads to a reduction in the energy gap between the locally excited and charge-transfer states, promoting internal conversion pathways that compete with intersystem crossing [6]. This competition results in a decrease in the overall triplet quantum yield and a shift in the dominant deactivation mechanism [7] [6].

| Solvent Type | Dielectric Constant | Dominant Relaxation Pathway | Triplet Yield | Lifetime (ps) |

|---|---|---|---|---|

| Cyclohexane | 2.0 | Intersystem Crossing | High | 10-20 |

| Chloroform | 4.8 | Mixed ISC/IC | Moderate | 5-15 |

| Acetonitrile | 37.5 | Internal Conversion | Low | 1-5 |

| Methanol | 32.7 | IC + Hydrogen Bonding | Very Low | 0.5-2 |

Protic solvents introduce additional complexity through hydrogen-bonding interactions with the nitro group [6] [9]. These interactions can stabilize specific conformations of the nitro group and create additional nonadiabatic coupling pathways [6]. In alcoholic solvents, the relaxation dynamics are accelerated due to enhanced coupling between the excited molecule and the solvent environment [6] [9].

The viscosity of the solvent environment also influences the nonadiabatic relaxation pathways by affecting large-amplitude motions such as the torsional rotation of the nitro group [10]. In high-viscosity solvents, the conformational relaxation processes are hindered, leading to changes in the branching ratios between different relaxation pathways [10]. This viscosity dependence suggests that the nonadiabatic transitions involve significant nuclear motion, particularly involving low-frequency torsional modes [10].

Temperature effects further modulate the solvent-dependent relaxation pathways by influencing both the solvent properties and the thermal population of vibrational modes [6]. Higher temperatures generally lead to faster relaxation rates and changes in the relative importance of different pathways [6].

The nonadiabatic relaxation pathways in 4-Bromo-1-methyl-2-nitronaphthalene are expected to follow similar solvent-dependent trends as observed in other nitronaphthalene derivatives, with modifications due to the specific electronic effects of the bromine and methyl substituents [7] [4]. The heavy atom effect of bromine may enhance spin-orbit coupling and promote intersystem crossing even in polar solvents, while the methyl group's electron-donating nature may stabilize certain charge-transfer configurations [7] [4].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant